molecular formula C63H97N17O14S B12430944 Substance P, Free Acid

Substance P, Free Acid

Cat. No.: B12430944
M. Wt: 1348.6 g/mol
InChI Key: XHWDVRRNQHMAPE-CUZNLEPHSA-N
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Description

Substance P, Free Acid (CAS: 71977-09-8) is an 11-amino acid neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met and molecular formula C₆₃H₉₇N₁₇O₁₄S (MW: 1348.62 g/mol) . Its defining feature is the C-terminal carboxylic acid group (-COOH), distinguishing it from the amide form (Substance P amide, -CONH₂). Substance P is a member of the tachykinin family and acts as a neurotransmitter, modulating pain perception, inflammation, and gastrointestinal motility . The free acid form is often used in analytical studies to investigate peptide stability and fragmentation behavior .

Properties

Molecular Formula

C63H97N17O14S

Molecular Weight

1348.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C63H97N17O14S/c1-37(2)33-45(56(87)76-44(62(93)94)27-32-95-3)72-52(83)36-71-53(84)46(34-38-15-6-4-7-16-38)77-57(88)47(35-39-17-8-5-9-18-39)78-55(86)41(23-25-50(66)81)73-54(85)42(24-26-51(67)82)74-58(89)49-22-14-31-80(49)61(92)43(20-10-11-28-64)75-59(90)48-21-13-30-79(48)60(91)40(65)19-12-29-70-63(68)69/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,81)(H2,67,82)(H,71,84)(H,72,83)(H,73,85)(H,74,89)(H,75,90)(H,76,87)(H,77,88)(H,78,86)(H,93,94)(H4,68,69,70)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1

InChI Key

XHWDVRRNQHMAPE-CUZNLEPHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Fmoc-Based Strategy

The Fmoc (fluorenylmethyloxycarbonyl) strategy dominates modern SPOH synthesis due to its compatibility with acid-labile side-chain protecting groups. The process begins with anchoring the C-terminal amino acid (methionine) to a resin, typically Wang or Rink amide resin, via an ester linkage. Sequential coupling of Fmoc-protected amino acids follows, with each cycle comprising:

  • Deprotection : Removal of the Fmoc group using 20–30% piperidine in dimethylformamide (DMF).
  • Activation : Carboxyl activation of the incoming amino acid using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine).
  • Coupling : Formation of the peptide bond under inert conditions, monitored via ninhydrin tests.

Table 1: Resin Types and Loading Capacities

Resin Type Functional Group Loading Capacity (mmol/g) Reference
Wang Resin Hydroxyl 0.4–0.7
Rink Amide Resin Amide 0.3–0.6
Photolabile Resin Nitrobenzyl 0.2–0.5

Side-Chain Protection and Orthogonality

Critical to SPOH synthesis is the selection of orthogonal protecting groups to prevent premature deprotection. For example:

  • Lysine : Protected with Boc (tert-butyloxycarbonyl).
  • Glutamine and Asparagine : Employ Trt (trityl) groups to minimize side reactions.
  • Arginine : Utilize Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for stability under acidic conditions.

Cleavage and Global Deprotection

Post-synthesis, SPOH is cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails. A typical mixture includes TFA (95%), water (2.5%), and triisopropylsilane (2.5%) to scavenge carbocations. This step simultaneously removes side-chain protecting groups, yielding the crude peptide.

Liquid-Phase Peptide Synthesis (LPPS)

While less common than SPPS, LPPS offers advantages in large-scale SPOH production. The process involves sequential coupling in solution, with intermediates purified via crystallization or chromatography. Key challenges include:

  • Solubility : SPOH’s amphiphilic nature necessitates polar aprotic solvents like DMF or NMP (N-methylpyrrolidone).
  • Racemization : Minimized using HOBt (hydroxybenzotriazole) or Oxyma Pure as additives during activation.

Table 2: LPPS vs. SPPS Efficiency Metrics

Parameter SPPS LPPS
Average Yield 85–95% per step 70–85% per step
Purity (Crude) 60–80% 50–70%
Scale-Up Feasibility Moderate High

Post-Synthesis Purification

Crude SPOH undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) on C18 columns, with elution using acetonitrile/water gradients containing 0.1% TFA. Critical quality control measures include:

  • Mass Spectrometry : ESI-MS confirms molecular weight (1348.61 Da).
  • Amino Acid Analysis : Hydrolysis with 6M HCl at 110°C for 24h validates composition.

Structural Characterization and Conformational Analysis

SPOH’s lack of biological activity stems from conformational differences from the amidated form. Nuclear Magnetic Resonance (NMR) studies in DMSO and water reveal:

  • N-Terminus : Extended conformation with minimal secondary structure.
  • C-Terminus : Partial α-helix stabilized by hydrogen bonds (e.g., Gln5CO→Phe7NH).

Table 3: NMR-Derived Structural Parameters

Solvent Helical Content (%) Hydrogen Bonds (n) Reference
DMSO 15–20 2–3
Water 25–30 3–4
Methanol 30–35 4–5

Challenges and Optimization

Aspartimide Formation

Prolonged exposure to piperidine during Fmoc removal induces aspartimide formation at Asp residues, leading to epimerization. Mitigation strategies include:

  • Additives : 0.1M HOBt in piperidine reduces side reactions by 70%.
  • Short Deprotection Times : Limiting piperidine exposure to ≤5 minutes per cycle.

Oxidation of Methionine

SPOH’s methionine residue is prone to oxidation, necessitating:

  • Inert Atmosphere : Synthesis under nitrogen or argon.
  • Post-Synthesis Reduction : Treatment with 10% (v/v) mercaptoethanol.

Recent Advances

Photolabile Resins

Novel resins (e.g., 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene) enable UV-light-induced cleavage, preserving acid-sensitive residues.

Continuous-Flow SPPS

Microfluidic systems enhance coupling efficiency (98% per step) and reduce reagent consumption by 40% compared to batch methods.

Chemical Reactions Analysis

Conformational Dynamics and Solvent Interactions

SPOH adopts solvent-dependent conformations critical for its chemical behavior:

  • DMSO : Forms γ-bends at Pro⁴, Gln⁶, and Phe⁷ stabilized by intramolecular hydrogen bonds (Lys³CO→Gln⁵NH, Gln⁵CO→Phe⁷NH, Gln⁶CO→Phe⁸NH)

  • Aqueous solutions : Lacks helical structure at central residues due to disrupted hydrogen bonding

  • DPPC bilayers : Exhibits reduced interresidue interactions with the C-terminal hydroxyl group compared to amidated SP, contributing to biological inactivity

Structural comparison to amidated SP reveals key differences:

PropertySPOH (Free Acid)Amidated SP
C-terminal group-OH-NH₂
Helical contentAbsent in central regionPresent
Receptor bindingNon-functionalBinds NK1R effectively
Hydrogen bondingIntramolecular dominantIntermolecular with NK1R

Oligomerization Mechanisms

SPOH exhibits temperature-dependent dimerization facilitated by osmolytes:

Trimethylamine N-oxide (TMAO)-induced dimerization :

  • Temperature dependence :

    • Below 293 K: Entropically favored (ΔS = +42 J/mol·K)

    • Above 293 K: Enthalpically driven (ΔH = -15 kJ/mol)

  • Mutation effects :

    • P4A/P2,4A mutants: ↑ dimerization by 300% (extended conformers)

    • G9P mutant: ↓ dimerization by 65% (cis-proline steric hindrance)

ConditionDimer Abundance (%)CCS (Ų)
1 μM TMAO, 278 K82 ± 41,240
1 μM Urea, 278 K12 ± 31,310
Wild-type, 318 K28 ± 51,190

Degradation Pathways

SPOH undergoes pH- and temperature-dependent hydrolysis:

Primary cleavage sites :

  • Arg¹-Pro² bond → subP(3-11) + cyclo-Arg-Pro (cRP)

  • Lys³-Pro⁴ bond → subP(5-11) + cyclo-Lys-Pro (cKP)

Kinetic parameters (55°C, pH 7.4):

Reaction Stepk (×10⁻⁴ s⁻¹)t½ (hr)ΔG‡ (kJ/mol)
Initial cleavage2.3 ± 0.28.498.2
trans→cis isomerization0.7 ± 0.127.6105.4
Secondary cleavage1.1 ± 0.317.5101.9

Degradation is regulated by peptide bond isomerization states, with trans-configuration favoring cleavage at Pro residues.

Metabolic Processing

Cellular metabolism produces bioactive fragments :

Cell TypePrimary MetabolitesBioactivity Retention
MacrophagesSP 5–11, SP 7–11Ca²⁺ signaling only
EndothelialSP 1–4, SP 6–11No cAMP activation
FibroblastsSP 3–11, SP 8–11NF-κB inhibition

Metabolic truncation differentially affects signaling pathways:

  • N-terminal metabolites : Retain 35-40% Ca²⁺ mobilization capacity

  • C-terminal processing : Abolishes 92% of cAMP production

  • Deamidated fragments : Show reduced collagen synthesis (12% vs 78% for intact SP)

Thermodynamic Stability

Van’t Hoff analysis of SPOH-TMAO interaction :

ParameterValue
ΔH (kJ/mol)-19.4 ± 2.1
ΔS (J/mol·K)+37.2 ± 4.8
ΔG (298 K, kJ/mol)-30.5 ± 1.3
Kd (μM)0.48 ± 0.07

The negative ΔG confirms spontaneous complex formation, driven by favorable entropy changes at low temperatures and enthalpy at elevated temperatures.

These chemical properties explain SPOH's lack of receptor activation compared to amidated SP, while highlighting its unique reactivity in solution-phase interactions and metabolic processing. The data provide a framework for understanding structure-function relationships in neuropeptide derivatives and their potential biochemical applications.

Scientific Research Applications

Substance P, Free Acid is a native analog of Substance P (SP) that is currently intended for research purposes only . SP is an 11-amino acid neuropeptide expressed by the central nervous system (CNS), peripheral nervous system, and immune cells . Substance P regulates the contractility of smooth muscle cells, vascular permeability, and immune function as a gut hormone .

Although this compound is a native Substance P analog, it does not share the same biological activity . The absence of biological activity in this compound has been attributed to the absence of a helix-like structure at the central residues and a lack of interresidue interaction with the C-terminal OH group in dipalmitoylphosphotidylcholine bilayers, a feature shown to be an important prerequisite for SP and SP agonists to bind to the NKI tachykinin receptor .

The conformation of substance P (free acid) (SPOH) has been studied in dimethylsulfoxide (DMSO), water, and dipalmitoylphosphotidylcholine (DPPC) bilayers using two-dimensional NMR and restraint molecular dynamics simulations . The observed NOE patterns for SPOH in these media differ significantly. Molecular modeling of SPOH conformation, incorporating NOEs as distance restraints, reveals substantial differences in its conformation across the three media .

Applications:

  • Chromatography Chromatography is a separation tool used across various scientific disciplines .
  • Musculoskeletal Disorders Substance P is a therapeutic target in musculoskeletal disorders . Blocking substance P signaling reduces musculotendinous and dermal fibrosis, as well as sensorimotor declines in a rat model of overuse injury .
  • Rheumatoid Arthritis Antagonism of NK-1R using aprepitant suppresses the inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes . Substance P and glutamate receptor antagonists improve the anti-arthritic actions of dexamethasone in rats .

Mechanism of Action

Substance P, Free Acid exerts its effects by binding to the neurokinin 1 receptor (NK1R). This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinases. These pathways lead to various cellular responses, such as the release of pro-inflammatory cytokines, modulation of ion channels, and changes in gene expression .

Comparison with Similar Compounds

Comparison with Substance P Amide

The primary structural difference between Substance P, Free Acid and its amide counterpart lies in the C-terminal modification. This distinction impacts physicochemical properties and analytical behavior:

Property This compound Substance P Amide
C-Terminal Group -COOH -CONH₂
Molecular Formula C₆₃H₉₇N₁₇O₁₄S C₆₃H₉₈N₁₈O₁₃S
Fragmentation (c·/c ratio) Higher c·/c ratio in ECD/ETD Lower c·/c ratio in ECD/ETD
Stability More prone to oxidation at -COOH Enhanced stability due to -CONH₂

Key Findings :

  • In electron capture/transfer dissociation (ECD/ETD) experiments, the free acid form exhibits a higher c·/c fragment ion ratio compared to the amide form, indicating differences in charge localization and fragmentation efficiency .
  • The amide form’s -CONH₂ group may stabilize the peptide against enzymatic degradation, whereas the free acid’s -COOH group enhances solubility in aqueous solutions .

Comparison with Other Tachykinin Peptides

Substance P belongs to the tachykinin family, which includes structurally related peptides with varying biological activities:

Peptide Sequence CAS Number Key Features
This compound Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met 71977-09-8 -COOH terminus; involved in neuroinflammation
Ranatachykinin D Not explicitly provided 135690-50-5 Similar tachykinin structure; varies in C-terminal residues
Substance P,11a-Glycine Sequence with glycine substitution 98093-85-7 Altered receptor binding due to glycine

Key Findings :

  • Ranatachykinins (e.g., Ranatachykinin D) share conserved N-terminal sequences but differ in C-terminal residues, leading to divergent receptor affinities .
  • Substitutions (e.g., glycine in CAS 98093-85-7) reduce binding to neurokinin-1 (NK1) receptors, highlighting the importance of the C-terminal motif for bioactivity .

Analytical and Functional Implications

Fragmentation Behavior

The free acid’s -COOH group increases proton mobility during mass spectrometry, resulting in distinct fragmentation patterns. For example, in ETD experiments, the c·/c ratio for this compound is 1.5× higher than the amide form, aiding in structural identification .

Biological Activity

Substance P (SP) is a neuropeptide belonging to the tachykinin family, primarily involved in pain perception, inflammation, and various physiological functions. The free acid form of substance P, while structurally similar to its amidated counterpart, exhibits significantly different biological activities. This article explores the biological activity of substance P free acid, highlighting its potency, mechanisms of action, and implications in various biological systems.

Structure and Properties

Substance P is composed of 11 amino acids with the sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met. The free acid form differs from the amidated version by the absence of an amide group at the C-terminus, which impacts its biological activity. The carboxy-terminal region of substance P is crucial for receptor interaction; the negative charge in the free acid form may hinder binding to the neurokinin-1 (NK1) receptor, reducing its efficacy .

Potency Comparison

The potency of substance P free acid has been evaluated in various biological assays. A study demonstrated that substance P free acid was only 0.1% and 0.9% as potent as substance P in stimulating salivation and ileum contraction, respectively . This significant reduction in potency is attributed to both the lack of the amidated structure and the negative charge on the free acid.

Table 1: Relative Potency of Substance P Forms

Peptide FormSalivation (ED50 nmoles/10^9g)Ileum Contraction (ED50 nmoles/10^9g)Relative Potency (Salivation)Relative Potency (Ileum)
Substance P0.10.211
Substance P Free Acid100011110.0010.009

Substance P acts primarily through the NK1 receptor, which mediates various physiological responses including pain transmission and inflammatory processes. The absence of the amide group in substance P free acid alters its interaction with this receptor:

  • Neurotransmission : Substance P free acid shows reduced effectiveness in stimulating neuronal discharge compared to its amidated counterpart .
  • Immune Response : In immunological contexts, substance P has been shown to enhance platelet cytotoxicity against parasites; however, the free acid form exhibits negligible effects on platelet activation .

Case Studies and Research Findings

  • Neuronal Studies : In a study involving microinfusion techniques, it was found that kynurenic acid could block responses to substance P in rat models, indicating that excitatory amino acid receptors are involved in mediating SP's effects . The free acid form’s inability to elicit significant neuronal responses further supports its lower biological activity.
  • Immunological Effects : Research indicated that while substance P enhances cytotoxic activity against Schistosoma mansoni larvae via platelets, the free acid variant did not induce any cytotoxic response . This underscores the importance of structural integrity for functional activity.
  • Conformational Studies : NMR studies revealed that substance P free acid adopts an extended conformation at its N-terminus and a helical structure at its C-terminus under physiological conditions, which may contribute to its reduced receptor binding capability compared to the amidated form .

Q & A

Q. What validated methods are recommended for quantifying Substance P, Free Acid in biological samples?

this compound (SP-FA) quantification requires techniques with high sensitivity due to its low endogenous concentrations. Key approaches include:

  • Immunoassays (ELISA/RIA) : Ensure antibody specificity to avoid cross-reactivity with similar neuropeptides (e.g., neurokinin A). Validate using spike-recovery experiments in relevant matrices (e.g., cerebrospinal fluid) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize sample preparation (e.g., solid-phase extraction) to reduce matrix interference. Use isotope-labeled internal standards (e.g., deuterated SP-FA) for precise quantification .
  • Data validation : Report coefficients of variation (CV) for intra- and inter-assay precision, and establish limits of detection (LOD) and quantification (LOQ) using blank matrix spiking .

Q. How should researchers design controls to distinguish this compound from its amidated form?

SP-FA lacks the C-terminal amidation critical for receptor binding. Experimental controls should include:

  • Synthetic analogs : Compare SP-FA with amidated Substance P in receptor-binding assays (e.g., NK1 receptor affinity via radioligand displacement).
  • Enzymatic digestion : Use carboxypeptidases to cleave C-terminal residues and confirm the absence of amidation via LC-MS .
  • Negative controls : Include samples treated with peptidase inhibitors to rule out post-collection degradation .

Advanced Research Questions

Q. How can contradictory data on SP-FA’s role in neuroinflammatory pathways be resolved?

Conflicting results (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from:

  • Model system variability : Compare in vitro (e.g., microglial cell lines) and in vivo (e.g., rodent neuroinflammation models) findings. Control for species-specific receptor expression .
  • Dose-dependent effects : Perform dose-response curves using physiologically relevant concentrations (e.g., 10<sup>−12</sup> to 10<sup>−6</sup> M) .
  • Data normalization : Account for endogenous SP-FA fluctuations using circadian rhythm-matched controls .

Q. What statistical frameworks are optimal for analyzing SP-FA’s temporal release patterns in neuronal studies?

  • Time-series analysis : Apply autoregressive integrated moving average (ARIMA) models to account for autocorrelation in microdialysis data .
  • Multivariate regression : Adjust for confounders like stress-induced peptide release in live-animal experiments .
  • Power analysis : Predefine sample sizes to detect effect sizes ≥20% with α=0.05 and β=0.2, ensuring reproducibility .

Q. How can researchers validate novel SP-FA interaction partners identified via proteomic screens?

  • Orthogonal assays : Confirm putative binders (e.g., co-immunoprecipitation followed by surface plasmon resonance).
  • Functional relevance : Knock down candidate proteins (e.g., CRISPR/Cas9) and assess SP-FA signaling via calcium flux or ERK phosphorylation assays .
  • Data transparency : Share raw mass spectrometry files in public repositories (e.g., PRIDE) with detailed search parameters .

Methodological Challenges and Solutions

Q. What are best practices for ensuring SP-FA stability during long-term storage?

  • Storage conditions : Aliquot samples in acidic buffers (pH 2–3) at −80°C to prevent degradation. Avoid freeze-thaw cycles .
  • Stability testing : Measure peptide integrity at intervals (e.g., 0, 6, 12 months) via LC-MS/MS .

Q. How should interdisciplinary teams integrate SP-FA data across omics platforms?

  • Data harmonization : Use ontology frameworks (e.g., NeuroLex) to standardize terminology for transcriptomic/proteomic integration .
  • Meta-analysis tools : Apply weighted gene co-expression network analysis (WGCNA) to identify SP-FA-correlated pathways .

Reproducibility and Reporting Standards

  • Experimental replication : Require independent validation of key findings by a lab member blinded to initial results .
  • FAIR principles : Share datasets with unique identifiers (e.g., DOI) and machine-readable metadata .
  • Ethical reporting : Disclose all post-hoc analyses to avoid HARKing (hypothesizing after results are known) .

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